molecular formula C15H13NO6 B6558675 methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate CAS No. 1040639-71-1

methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate

Cat. No.: B6558675
CAS No.: 1040639-71-1
M. Wt: 303.27 g/mol
InChI Key: HISRVKQPVMFWQU-UHFFFAOYSA-N
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Description

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate is an organic compound that belongs to the class of pyranones This compound is characterized by a pyranone ring fused with a benzoate moiety, which is further substituted with a methoxy group and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with methyl 4-aminobenzoate under suitable conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-(5-hydroxy-4-oxo-4H-pyran-2-carboxamido)benzoate.

    Reduction: Formation of 4-(5-methoxy-4-hydroxy-4H-pyran-2-carboxamido)benzoate.

    Substitution: Formation of derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(5-hydroxy-4-oxo-4H-pyran-2-carboxamido)benzoate
  • Methyl 4-(5-methoxy-4-hydroxy-4H-pyran-2-carboxamido)benzoate
  • Methyl 4-(5-methoxy-4-oxo-4H-pyran-2-carboxamido)benzoate derivatives

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a pyranone ring and a benzoate moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[(5-methoxy-4-oxopyran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-20-13-8-22-12(7-11(13)17)14(18)16-10-5-3-9(4-6-10)15(19)21-2/h3-8H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISRVKQPVMFWQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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